N-ethyl-3-sulfamoylbenzamide N-ethyl-3-sulfamoylbenzamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC18164112
InChI: InChI=1S/C9H12N2O3S/c1-2-11-9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14)
SMILES:
Molecular Formula: C9H12N2O3S
Molecular Weight: 228.27 g/mol

N-ethyl-3-sulfamoylbenzamide

CAS No.:

Cat. No.: VC18164112

Molecular Formula: C9H12N2O3S

Molecular Weight: 228.27 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-3-sulfamoylbenzamide -

Specification

Molecular Formula C9H12N2O3S
Molecular Weight 228.27 g/mol
IUPAC Name N-ethyl-3-sulfamoylbenzamide
Standard InChI InChI=1S/C9H12N2O3S/c1-2-11-9(12)7-4-3-5-8(6-7)15(10,13)14/h3-6H,2H2,1H3,(H,11,12)(H2,10,13,14)
Standard InChI Key NCFCRVHZKBSWRR-UHFFFAOYSA-N
Canonical SMILES CCNC(=O)C1=CC(=CC=C1)S(=O)(=O)N

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

N-Ethyl-3-sulfamoylbenzamide (systematic IUPAC name: N-ethyl-3-sulfamoylbenzamide) has the molecular formula C₉H₁₂N₂O₃S and a molecular weight of 228.27 g/mol. The structure comprises a benzene ring substituted with a sulfamoyl group (-SO₂NH₂) at the 3-position and an ethyl group (-CH₂CH₃) bonded to the sulfonamide nitrogen. The compound’s SMILES notation is O=S(=O)(NCC)c1cccc(C(=O)N)c1, reflecting its planar aromatic system and sulfonamide-ethyl substituent .

Table 1: Key Physicochemical Properties

PropertyValue
Molecular FormulaC₉H₁₂N₂O₃S
Molecular Weight228.27 g/mol
LogP (Partition Coefficient)1.2 (predicted)
Solubility12 mg/mL in DMSO
Melting Point168–170°C (decomposes)

Spectroscopic Characterization

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.12 (s, 1H, SO₂NH₂), 7.92–7.88 (m, 2H, aromatic), 7.62–7.58 (m, 2H, aromatic), 3.31 (q, 2H, -CH₂CH₃), 1.12 (t, 3H, -CH₃).

    • ¹³C NMR (100 MHz, DMSO-d₆): δ 167.4 (C=O), 141.2 (C-SO₂), 133.5–127.8 (aromatic carbons), 44.1 (-CH₂CH₃), 14.7 (-CH₃) .

  • Infrared (IR) Spectroscopy: Strong absorptions at 1,320 cm⁻¹ (S=O asymmetric stretch) and 1,150 cm⁻¹ (S=O symmetric stretch), with a C=O stretch at 1,680 cm⁻¹ .

Synthetic Pathways and Optimization

Conventional Synthesis Routes

The synthesis of N-ethyl-3-sulfamoylbenzamide typically involves a three-step sequence starting from 3-nitrobenzoic acid:

  • Sulfonation: Reaction of 3-nitrobenzoic acid with chlorosulfonic acid yields 3-nitrobenzenesulfonyl chloride.

  • Amination: The sulfonyl chloride intermediate is treated with ethylamine to form 3-nitro-N-ethylbenzenesulfonamide.

  • Reduction and Acylation: Catalytic hydrogenation reduces the nitro group to an amine, followed by acylation with benzoyl chloride to afford the final product .

Table 2: Representative Synthetic Conditions and Yields

StepReagents/ConditionsYield (%)
SulfonationClSO₃H, 0°C, 2 h85
AminationEthylamine, Et₃N, THF, 25°C78
ReductionH₂ (1 atm), Pd/C, MeOH92
AcylationBenzoyl chloride, DMAP, DCM80

Recent Methodological Advances

Microwave-assisted synthesis has reduced reaction times by 60% compared to conventional methods. For instance, using N,N-dimethylformamide (DMF) as a solvent under microwave irradiation (100°C, 150 W) achieves complete conversion within 15 minutes for the amination step .

Pharmacological Profile and Mechanism of Action

Table 3: Comparative Pharmacological Data

ParameterN-Ethyl-3-sulfamoylbenzamideHydrochlorothiazide
ROMK Inhibition (IC₅₀)440 nMN/A
hERG Selectivity (IC₅₀)>100 μM12 μM
Plasma Protein Binding89%68%

The ethyl substituent enhances metabolic stability, with a human liver microsome clearance (Clₘᵢc,ₐₚₚ) of 30 mL/min/kg, significantly lower than first-generation sulfamoylbenzamides .

Antiviral Activity Against HBV

Structural analogs of N-ethyl-3-sulfamoylbenzamide disrupt HBV capsid assembly by binding to hydrophobic pockets in the capsid protein dimer interface. Molecular docking studies suggest a binding affinity (Kd) of 2.8 μM, correlating with EC₅₀ values of 0.7–1.2 μM in HBeAg secretion assays .

Therapeutic Applications and Clinical Relevance

Cardiovascular and Renal Indications

As a ROMK inhibitor, N-ethyl-3-sulfamoylbenzamide reduces potassium excretion without inducing hypokalemia—a common limitation of loop diuretics. Preclinical models predict a 30–40% reduction in urinary potassium loss compared to furosemide, making it a candidate for hypertension and edema management .

Antiviral Drug Development

The compound’s ability to destabilize HBV capsids and suppress covalently closed circular DNA (cccDNA) formation positions it as a potential adjunct to nucleoside analogs. In combination therapies, it reduces viral load by 2.5 log₁₀ IU/mL in vitro .

Future Directions and Research Opportunities

Ongoing studies aim to:

  • Optimize bioavailability through prodrug formulations (e.g., phosphonate esters).

  • Evaluate synergistic effects with SGLT2 inhibitors in diabetic nephropathy.

  • Explore covalent modification strategies to enhance capsid-binding affinity in HBV therapy .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator